molecular formula C9H9ClF3N3 B1476726 2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine CAS No. 1882155-67-0

2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine

Cat. No.: B1476726
CAS No.: 1882155-67-0
M. Wt: 251.63 g/mol
InChI Key: CGSZGPBNEOTEPO-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine is a valuable chemical intermediate designed for advanced discovery research, particularly in medicinal chemistry. The compound's core structure integrates a pyrazine heterocycle, a privileged scaffold in drug design known for its ability to contribute to favorable pharmacological properties and hydrogen-bonding interactions with biological targets . This molecular framework is functionally diversified with a chloro substituent and a 3-(trifluoromethyl)pyrrolidine group, enhancing its utility as a versatile building block for the synthesis of more complex molecules. The inclusion of the trifluoromethyl group is a strategic feature in modern agrochemical and pharmaceutical development; this moiety acts as a strong electron-withdrawing group that can significantly influence a compound's metabolic stability, lipophilicity, and biomolecular affinity . Researchers can leverage this reagent in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom can be readily displaced by various nucleophiles, such as amines. Furthermore, the pyrrolidine nitrogen offers a potential site for further functionalization, enabling the construction of diverse compound libraries. Its primary research value lies in the exploration and development of novel therapeutic agents, making it a critical tool for chemists working in hit-to-lead optimization and structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-chloro-3-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3/c10-7-8(15-3-2-14-7)16-4-1-6(5-16)9(11,12)13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSZGPBNEOTEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C9H10ClF3N2C_9H_{10}ClF_3N_2. The presence of the trifluoromethyl group and the pyrrolidine moiety suggests potential interactions with biological targets, particularly in modulating receptor activities.

1. Inhibition Studies

Recent studies have highlighted the compound's ability to inhibit specific protein kinases. For instance, compounds with similar structures have demonstrated potent inhibition of c-Met protein kinase, which is critical in cancer progression. The structural modifications in this compound may enhance its inhibitory effects on various kinases involved in tumor growth and metastasis .

2. GABA Modulation

Research indicates that derivatives of pyrazine compounds exhibit GABAergic activity, which is crucial for their neuropharmacological effects. Allosteric modulation of GABA receptors by similar compounds has been documented, suggesting that this compound may also have neuroactive properties .

3. Antitumor Activity

The antitumor potential of related pyrazine derivatives has been extensively studied. For example, compounds featuring trifluoromethyl groups have shown significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and nucleophilic substitution processes. The following table summarizes some key synthetic routes:

StepReaction TypeReagentsConditionsYield
1HalogenationPyrazine derivative + Cl agentReflux in solventVaries
2Nucleophilic substitutionPyrrolidine + trifluoromethyl precursorBase-catalyzed at room tempVaries
3PurificationColumn chromatographySolvent gradientHigh

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • c-Met Inhibition : A study demonstrated that modifications to the pyrazine backbone significantly increased potency against c-Met, with some derivatives reaching IC50 values in the nanomolar range .
  • Neuropharmacological Effects : Research on GABA receptor modulation indicated that certain pyrazine derivatives could enhance GABAergic transmission, providing a basis for potential anxiolytic effects .
  • Antitumor Efficacy : In vitro studies showed that related compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their therapeutic potential against tumors .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine is being investigated for its potential as a pharmaceutical agent. Its unique structural features allow it to modulate biological pathways effectively.

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For example, studies have shown that derivatives can induce apoptosis in tumor cells through mitochondrial pathways .
  • GABA Modulation : Some derivatives of pyrazine compounds have demonstrated GABAergic activity, which is crucial for their neuropharmacological effects. This suggests potential anxiolytic properties.

Antimicrobial Properties

The compound has shown promise in antimicrobial studies, particularly against resistant bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with membrane integrity.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
This compound8 µg/mLMRSA
Pyrrole Derivative A0.125 µg/mLMSSA
Pyrrole Derivative B0.5 µg/mLE. coli

These findings highlight the potential of this compound as a therapeutic agent against resistant infections.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for the development of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of several pyrazine derivatives, including this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria and highlighted its effectiveness against resistant strains.

Study 2: Structure-Activity Relationship (SAR)

Another significant study focused on the structure-activity relationship of pyridine derivatives. It was found that modifications to the trifluoromethyl group significantly enhanced antibacterial potency, suggesting that structural optimization could lead to improved efficacy against specific bacterial targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituents on Pyrazine Core Key Properties/Implications References
2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine Chloro, 3-(trifluoromethyl)pyrrolidine Enhanced metabolic stability; strong electron-withdrawing effects improve binding to hydrophobic targets
2-Chloro-3-(pyrrolidin-1-yl)pyrazine Chloro, unmodified pyrrolidine Reduced lipophilicity vs. trifluoromethyl analogue; lower steric hindrance
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine HCl Chloro, methyl-substituted pyrrolidine Increased basicity due to methyl group; altered pharmacokinetics
2-Chloro-3-(substituted phenyl)pyrazines Chloro, aryl groups (e.g., 4-chlorophenyl) π-π stacking potential; variable electronic effects based on aryl substituents
5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine Bromo, pyrrolidine, trifluoromethyl (pyridine core) Pyridine vs. pyrazine core alters solubility and hydrogen-bonding capacity

Key Observations :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methyl or hydrogen substituents .
  • Chloro substitution at the 2-position is common across analogues, serving as a reactive site for further functionalization .
  • Pyrrolidine modifications (e.g., trifluoromethyl vs. methyl) significantly impact steric and electronic profiles, influencing target selectivity in drug design .

Physicochemical Properties

  • Spectroscopic Features : The trifluoromethyl group in the target compound would produce distinct ¹⁹F NMR signals (~-60 to -70 ppm) and IR stretches (1100–1200 cm⁻¹ for C-F bonds) .
  • Solubility : The pyrrolidine ring improves water solubility compared to purely aromatic substituents, while the trifluoromethyl group increases logP .

Preparation Methods

Detailed Synthetic Route

Starting Materials and Initial Coupling

  • The synthesis often begins with a halogenated pyrazine such as 3-bromo-6-chloropyrazin-2-amine.
  • Suzuki–Miyaura coupling with aryl boronic acids can be used to introduce aryl substituents when needed.
  • Protection of the pyrazine amine with di-tert-butyl dicarbonate (Boc protection) is performed to prevent side reactions during subsequent steps.

Functionalization of Pyrrolidine with Trifluoromethyl Group

  • The trifluoromethyl group on the pyrrolidine ring is introduced through reactions involving trifluoromethane sulfonic anhydride or trifluoromethane sulfonyl chloride.
  • These reagents react with protected piperazine or pyrrolidine derivatives to yield trifluoromethylsulfonyl intermediates.
  • Deprotection with methanolic hydrochloric acid (4 M) is used to remove protecting groups and obtain the free amine.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Suzuki–Miyaura coupling (2,3-dichlorophenyl)boronic acid, Pd catalyst, base 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine 74 Yellow crystalline solid
Boc protection of amine Di-tert-butyl dicarbonate, DMAP, triethylamine Di-protected pyrazine intermediate 60 Purified by flash chromatography
SNAr substitution Pyrrolidine derivative, reflux Pyrrolidin-1-yl substituted pyrazine 40-50 Reaction monitored by TLC and LCMS
Sulfonylation Trifluoromethane sulfonic anhydride, low temperature Trifluoromethylsulfonyl piperazine/pyrrolidine 50-58 Performed at -50 °C, purified by chromatography
Deprotection 4 M methanolic HCl, room temperature Free amine final compound 35-40 Final step to obtain target compound

Data adapted from related pyrazine-pyrrolidine syntheses with trifluoromethyl groups

Analytical and Purification Techniques

  • Reaction progress is typically monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
  • Purification is achieved by flash chromatography with gradients of ethyl acetate/n-hexane or methanol/dichloromethane.
  • Final compounds are characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, confirming molecular weight and structure.

Research Findings and Optimization Notes

  • The use of protecting groups such as Boc is essential to prevent side reactions on the pyrazine amine during coupling and sulfonylation steps.
  • The trifluoromethyl group introduction via sulfonylation reagents requires low temperatures (-50 °C) to control reaction specificity and yield.
  • Yields vary depending on the step but generally range between 35% and 74%, indicating room for optimization in scale-up processes.
  • The sequence of protection, substitution, sulfonylation, and deprotection is critical for obtaining high-purity final products.

Summary Table of Key Intermediates and Compounds

Compound ID Description Molecular Ion (MS m/z) Yield (%) Reference
Intermediate 3 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine 274.10/276.11 (M+H)+ 74
Intermediate 4 Di-tert-butyl-(6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-yl)carbamate 374.1 (ES-) 60
Intermediate 13 tert-butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate 343.30 (M+23)+ 50-58
Final compound 2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine ~422.15 (M+H)+ 35-40

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) of the chlorine atom on the pyrazine core with 3-(trifluoromethyl)pyrrolidine. Key steps include:

  • Activation of the pyrazine core : Use of polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C to facilitate NAS .
  • Coupling reagents : For sterically hindered reactions, HOBt/TBTU or EDCI with NEt₃ can improve yields by activating intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures resolves unreacted starting materials .
    Yield Optimization : Lower reaction temperatures (≤100°C) reduce decomposition, while excess pyrrolidine (1.5–2.0 equiv) drives completion .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm) and confirms trifluoromethyl (CF₃) coupling patterns .
  • ¹⁹F NMR : Validates CF₃ substitution (δ -60 to -70 ppm, quartets) .
  • HRMS (High-Resolution Mass Spectrometry) : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₀H₁₁ClF₃N₃: 290.0678) ensures molecular fidelity .
  • X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms regioselectivity of substitution .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Thermal stability : TGA (Thermogravimetric Analysis) identifies decomposition temperatures (>150°C typical for pyrazines) .
  • Hydrolytic stability : Incubate in pH 2–12 buffers at 37°C for 24–72 hours; monitor via HPLC for degradation products (e.g., pyrazine ring opening) .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of C-Cl bonds .

Q. What are the common synthetic impurities, and how are they identified and quantified?

Methodological Answer:

  • Byproducts : Unreacted 3-(trifluoromethyl)pyrrolidine (retention time ~4.2 min via HPLC) or di-substituted pyrazine derivatives (e.g., bis-pyrrolidine adducts) .
  • Analytical Tools :
    • LC-MS/MS : Detects trace impurities (e.g., m/z 290 → 154 for CF₃-pyrrolidine fragmentation) .
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm indicate residual pyrazine starting material .
      Quantification : Use external calibration curves with reference standards (e.g., USP guidelines) .

Advanced Research Questions

Q. How does the trifluoromethyl-pyrrolidine substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Computational Studies : DFT calculations (B3LYP/6-31G*) reveal CF₃ induces electron withdrawal (-I effect), lowering pyrazine’s LUMO energy (≈ -1.8 eV) and enhancing electrophilicity .
  • Experimental Validation : Cyclic voltammetry shows increased redox activity (E₁/2 ≈ -0.3 V vs. Ag/AgCl) compared to non-fluorinated analogs .
  • Reactivity : CF₃ stabilizes intermediates in SNAr reactions but may hinder nucleophilic attack at adjacent positions .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Replication : Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and use isogenic cell lines .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate target engagement via SPR (Surface Plasmon Resonance) .
  • Data Normalization : Use Z’-factor analysis to quantify assay robustness and rule out false positives .

Q. What computational modeling approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Glide models interactions with targets (e.g., kinases, GPCRs). Parameterize CF₃ using RESP charges .
  • MD Simulations : GROMACS/AMBER trajectories (50–100 ns) assess binding stability (RMSD ≤2.0 Å) and hydration effects .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for CF₃ vs. CH₃ substitutions to rationalize SAR trends .

Q. How are in vivo metabolic pathways and metabolites characterized for this compound?

Methodological Answer:

  • Metabolite ID : Administer radiolabeled (¹⁴C) compound to rodents; analyze plasma/tissue extracts via LC-radiochromatography and HRMS .
  • Enzymatic Studies : Incubate with liver microsomes (human/rat) + NADPH; monitor CYP450-mediated oxidation (e.g., pyrrolidine N-dealkylation) .
  • Metabolic Soft Spots : Use deuterium labeling at labile sites (e.g., C-2 of pyrazine) to prolong half-life .

Q. What is the compound’s comparative reactivity in nucleophilic substitution vs. cross-coupling reactions?

Methodological Answer:

  • NAS Efficiency : Chlorine at C-2 undergoes substitution with pyrrolidine (k ≈ 0.05 min⁻¹ in DMF at 100°C), while C-3 is sterically hindered .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos; yields drop (<30%) due to poor oxidative addition of C-Cl bonds .
  • Chemoselectivity : Prioritize NAS over cross-coupling unless directing groups (e.g., pyridines) are present .

Q. How are polymorphism and solid-state properties characterized for formulation studies?

Methodological Answer:

  • SC-XRD (Single-Crystal X-Ray Diffraction) : Identifies polymorphs (e.g., Form I monoclinic vs. Form II orthorhombic) and hydrogen-bonding networks .
  • DSC (Differential Scanning Calorimetry) : Melting endotherms (Tm ≈ 145°C for Form I) and glass transition temperatures (Tg) guide amorphous dispersion strategies .
  • Solubility : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) to correlate crystallinity with bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine
Reactant of Route 2
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2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine

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